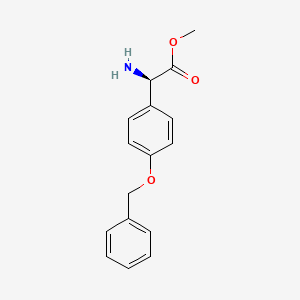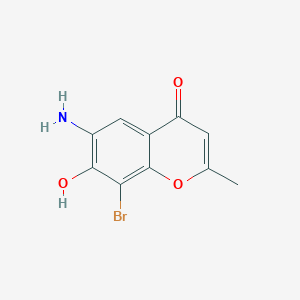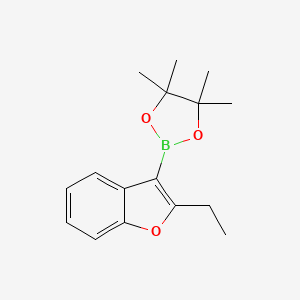
4-(1-Naphthylsulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-ylthio)benzoic acid is an organic compound with the molecular formula C17H12O2S It is characterized by the presence of a naphthalene ring attached to a benzoic acid moiety through a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylthio)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(Naphthalen-1-ylthio)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-ylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Naphthalen-1-ylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-ylthio)benzoic acid depends on its interaction with molecular targets. The sulfur atom can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can participate in π-π stacking interactions, which are important in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Similar in structure but contains an iodine atom instead of a naphthalene ring.
4-Methylbenzoic acid: Contains a methyl group instead of a naphthalene ring.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a naphthalene ring.
Uniqueness
4-(Naphthalen-1-ylthio)benzoic acid is unique due to the presence of both a naphthalene ring and a sulfur atom, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Propiedades
Número CAS |
139564-32-2 |
|---|---|
Fórmula molecular |
C17H12O2S |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
4-naphthalen-1-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) |
Clave InChI |
ZUGVWTJBWHIUJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)

![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)








